molecular formula C15H14N2O4 B183866 N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide CAS No. 123862-49-7

N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide

Cat. No. B183866
M. Wt: 286.28 g/mol
InChI Key: GFPNQHDBSALTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide, also known as MNBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of organic molecules known as benzamides, which have been shown to exhibit a wide range of biological activities.

Mechanism Of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide involves its ability to bind to the active site of these enzymes, thereby preventing the breakdown of neurotransmitters such as acetylcholine. This leads to an increase in the concentration of these neurotransmitters, which can enhance cognitive function and memory.

Biochemical And Physiological Effects

In addition to its effects on neurotransmitter levels, N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide has also been shown to exhibit anti-inflammatory and antioxidant properties. These effects are thought to be mediated by its ability to modulate the activity of certain signaling pathways in cells, such as the nuclear factor-kappa B (NF-κB) pathway.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide in laboratory experiments is its high potency and selectivity against specific enzymes. This allows researchers to study the effects of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide on specific biological pathways and processes with a high degree of precision. However, one of the limitations of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where the modulation of neurotransmitter levels is thought to play a key role. Another area of interest is its potential applications in the development of new anti-inflammatory and antioxidant therapies. Additionally, further research is needed to better understand the pharmacokinetics and toxicology of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide, which will be important for its eventual clinical use.

Synthesis Methods

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide involves the reaction of 4-methoxy-2-nitroaniline with 2-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is purified by recrystallization to obtain pure N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Specifically, N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide has been shown to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.

properties

CAS RN

123862-49-7

Product Name

N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide

InChI

InChI=1S/C15H14N2O4/c1-10-5-3-4-6-12(10)15(18)16-13-8-7-11(21-2)9-14(13)17(19)20/h3-9H,1-2H3,(H,16,18)

InChI Key

GFPNQHDBSALTEN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Pictograms

Corrosive; Irritant; Environmental Hazard

synonyms

N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.